3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid
Description
Structural Characterization of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic Acid
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex substituted cycloalkanes. The compound is officially designated as 3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid according to current nomenclature standards. This systematic name reflects the presence of a five-membered cyclopentane ring bearing multiple substituents at specific positions.
The molecular formula C14H25NO3 indicates a substantial organic molecule with 14 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound possesses a molecular weight of 255.35 grams per mole, which correlates with its complex substitution pattern. The Chemical Abstracts Service registry number 73889-60-8 provides unique identification for this specific compound in chemical databases and literature.
Alternative nomenclature systems recognize this compound through various synonymous names including 1,2,2-trimethyl-3-(diethylaminocarbonyl)-cyclopentanecarboxylic acid. The structural complexity necessitates careful attention to positional numbering, where the carboxylic acid group occupies position 1 of the cyclopentane ring, methyl groups are located at positions 1, 2, and 2, and the diethylcarbamoyl substituent resides at position 3. This systematic approach ensures unambiguous identification of the molecular structure and facilitates accurate communication within the scientific community.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound presents a complex three-dimensional structure influenced by the conformational preferences of the cyclopentane ring system and the spatial arrangement of its multiple substituents. Cyclopentane rings typically adopt non-planar conformations to minimize ring strain and reduce unfavorable eclipsing interactions between adjacent substituents. The compound can exist in envelope or half-chair conformations, with minimal energy differences between these conformational states.
The stereochemical complexity arises from the presence of multiple chiral centers and the potential for conformational isomerism within the cyclopentane framework. The positioning of three methyl groups at positions 1, 2, and 2, along with the bulky diethylcarbamoyl group at position 3, creates significant steric interactions that influence the preferred molecular conformation. These substituents can adopt various spatial arrangements relative to each other, leading to different stereoisomeric forms with distinct three-dimensional structures.
The compound demonstrates the capability for cis-trans isomerism due to the cyclic nature of the ring system and the multiple substituents. The methyl groups positioned at carbons 1, 2, and 2 may occupy different spatial orientations, either lying on the same side of the ring plane or on opposite sides. This stereochemical variability contributes to the overall structural complexity and potentially influences the compound's physical and chemical properties.
Table 1: Molecular Geometry Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C14H25NO3 | |
| Molecular Weight | 255.35 g/mol | |
| Ring System | Cyclopentane | |
| Chiral Centers | Multiple | |
| Conformational States | Envelope/Half-chair |
Spectroscopic Analysis
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The compound's complex structure generates multiple distinct chemical environments for both hydrogen and carbon nuclei, resulting in characteristic spectral signatures that reflect the molecular architecture.
Carbon-13 Nuclear Magnetic Resonance analysis reveals the presence of 14 distinct carbon environments within the molecule. The carboxylic acid carbon typically appears in the downfield region between 170-185 parts per million, characteristic of carbonyl carbons in carboxylic acid functional groups. The amide carbonyl carbon of the diethylcarbamoyl group exhibits similar downfield chemical shifts, appearing in the region associated with amide carbonic environments.
The cyclopentane ring carbons demonstrate chemical shifts consistent with aliphatic carbon atoms, typically appearing between 20-50 parts per million depending on their specific substitution patterns. The methyl carbon signals appear as sharp singlets in the upfield region, with their exact chemical shifts influenced by the electronic environment created by adjacent substituents. The diethyl groups of the carbamoyl substituent contribute additional methyl and methylene carbon signals that can be distinguished based on their characteristic chemical shift patterns.
Table 2: Expected Nuclear Magnetic Resonance Chemical Shift Ranges
| Carbon Environment | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Carboxylic Acid Carbonyl | 170-185 | |
| Amide Carbonyl | 165-180 | |
| Cyclopentane Ring Carbons | 20-50 | |
| Methyl Carbons | 10-30 | |
| Methylene Carbons | 20-40 |
Infrared Vibrational Profile Analysis
Infrared spectroscopy reveals the characteristic vibrational fingerprint of this compound through analysis of its functional group vibrations. The compound exhibits multiple diagnostic absorption bands corresponding to its carboxylic acid and amide functional groups, along with characteristic carbon-hydrogen stretching vibrations from its extensive methyl and methylene substituents.
The carboxylic acid functionality produces several characteristic infrared absorption bands. The hydroxyl stretch of the carboxylic acid group appears as an extremely broad absorption envelope extending from 3500 to 2500 wavenumbers, reflecting the strong hydrogen bonding typical of carboxylic acid dimers in solid and liquid phases. The carbonyl stretch of the carboxylic acid group typically appears between 1710-1680 wavenumbers as a strong, sharp absorption band. Additionally, the carbon-oxygen stretch of the carboxylic acid produces an absorption band between 1320-1210 wavenumbers.
The amide functional group within the diethylcarbamoyl substituent contributes additional characteristic absorption bands to the infrared spectrum. The amide carbonyl stretch typically appears in the amide I band region between 1600-1800 wavenumbers. The amide II band, associated with nitrogen-hydrogen bending vibrations combined with carbon-nitrogen stretching, appears between 1470-1570 wavenumbers. The amide III band, involving carbon-nitrogen stretching vibrations, typically occurs between 1250-1350 wavenumbers.
Table 3: Characteristic Infrared Absorption Bands
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information regarding its molecular weight and characteristic fragmentation pathways. The compound exhibits a molecular ion peak at mass-to-charge ratio 255, corresponding to its molecular weight of 255.35 atomic mass units. Various ionization modes produce different adduct ions that facilitate structural confirmation and analysis.
Electrospray ionization mass spectrometry generates several characteristic adduct ions. The protonated molecular ion appears at mass-to-charge ratio 256.19, formed through the addition of a single proton to the neutral molecule. Sodium adduct formation produces an ion at mass-to-charge ratio 278.17, while potassium adduction results in an ion at mass-to-charge ratio 294.15. Negative ion mode analysis reveals the deprotonated molecular ion at mass-to-charge ratio 254.18, typically formed through loss of the carboxylic acid proton.
Fragmentation patterns provide insights into the structural stability and preferred cleavage sites within the molecule. The loss of water from the protonated molecular ion produces a fragment at mass-to-charge ratio 238.18, indicating the elimination of the carboxylic acid hydroxyl group. Other characteristic fragmentations involve the cleavage of the diethylcarbamoyl substituent and various combinations of methyl group losses from the substituted cyclopentane ring.
Table 4: Mass Spectrometric Ionization Products
Properties
IUPAC Name |
3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-15(7-2)11(16)10-8-9-14(5,12(17)18)13(10,3)4/h10H,6-9H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNYPAJLMPCHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(C1(C)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995027 | |
| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73889-60-8 | |
| Record name | Cyclopentanecarboxylic acid, 3-(diethylcarbamoyl)-1,2,2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by the introduction of diethylcarbamoyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance the bioavailability and efficacy of drug formulations. Research indicates that compounds derived from this acid can be effective in treating conditions such as inflammation and pain management by acting on specific biological pathways .
Case Study: Topical Formulations
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability for topical formulations. The compound was evaluated for its potential as a carrier for active pharmaceutical ingredients (APIs) due to its favorable physicochemical properties. The study demonstrated that formulations incorporating this compound showed improved skin penetration and therapeutic efficacy compared to traditional carriers .
Cosmetic Applications
Cosmetic Formulations
The compound has been explored for its role in cosmetic formulations, particularly in enhancing skin hydration and stability. Its ability to form stable emulsions makes it an attractive ingredient for moisturizers and creams .
Case Study: Moisturizing Creams
In a recent formulation study, researchers utilized response surface methodology to optimize a moisturizing cream that included this compound. The results indicated significant improvements in sensory properties such as greasiness and skin feel, demonstrating the compound's effectiveness as an emollient and stabilizer .
Industrial Applications
Chemical Intermediates
This compound is also used as a chemical intermediate in the production of agrochemicals and other industrial chemicals. Its structural characteristics allow it to participate in various chemical reactions, making it versatile for synthesizing other valuable compounds .
Mechanism of Action
The mechanism of action of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylcarbamoyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Impact of Substituent Bulk and Lipophilicity
- Diethylcarbamoyl vs. Ethylcarbamoyl: The diethyl variant (Target) offers balanced lipophilicity compared to the smaller ethylcarbamoyl analog (C₁₂H₂₁NO₃), which may exhibit faster renal clearance due to lower molecular weight .
Aromatic vs. Aliphatic Substituents
- 4-Ethoxy-phenylcarbamoyl derivative (C₁₈H₂₅NO₄): The aromatic ring enables π-π stacking interactions with biological targets, such as enzyme active sites or receptor pockets, which could enhance binding affinity .
Functional Group Effects
- Methoxycarbonyl derivative (C₁₂H₁₈O₄) : The ester group increases polarity, which may improve solubility but also susceptibility to hydrolysis, limiting in vivo stability .
- Methylcarbamoyl derivative (C₁₁H₁₉NO₃): The small methyl group minimizes steric hindrance, favoring interactions with shallow binding pockets but possibly reducing target selectivity .
Biological Activity
3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid (CAS No. 73889-60-8) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.35 g/mol. Its structure features a cyclopentane ring substituted with diethylcarbamoyl and carboxylic acid functional groups, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives show effectiveness against bacterial strains.
- Anticancer Properties : Some studies suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | |
| This compound | Cytotoxic | HeLa cells | |
| This compound | Enzyme Inhibition | Acetylcholinesterase |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various cyclopentane derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2024) assessed the cytotoxic effects of this compound on HeLa cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of approximately 25 µM.
- Enzyme Inhibition Studies : A recent investigation into enzyme inhibition showed that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell membrane integrity or interferes with metabolic processes.
- Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of mitochondrial pathways.
- Enzyme Interaction : The inhibition of acetylcholinesterase suggests competitive binding at the enzyme's active site or allosteric modulation.
Q & A
Q. What are the optimal synthetic routes for 3-diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopentane ring functionalization followed by carbamoylation. Key steps include:
- Cyclopentane precursor preparation : Start with 1,2,2-trimethylcyclopentanecarboxylic acid, synthesized via acid-catalyzed cyclization of β-keto esters under reflux (EtOH, 80°C, 12h) .
- Diethylcarbamoyl introduction : Use HATU-mediated coupling of diethylamine with the carboxylic acid group under anhydrous conditions (ACN, TEA, RT, 4h) .
- Yield optimization : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation), while excess diethylamine (2.5 eq) improves carbamoylation efficiency .
Q. How is this compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm substituent positions. For example, the cyclopentane methyl groups show distinct splitting patterns in -NMR (δ 1.2–1.5 ppm) .
- Chiral HPLC : To resolve enantiomers (if present), use a Chiralpak® IA column with hexane:IPA (90:10) mobile phase, as cyclopentane derivatives often exhibit stereoisomerism .
- X-ray crystallography : For absolute configuration, co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction .
Advanced Research Questions
Q. What experimental design considerations are critical for studying its bioactivity in enzyme inhibition assays?
Methodological Answer:
- Target selection : Prioritize enzymes with cyclopentane-binding pockets (e.g., carboxyl esterases) based on structural analogs like Metcaraphen Hydrochloride, which inhibits cholinesterases .
- Assay conditions : Use pH 7.4 buffer (mimicking physiological conditions) and monitor hydrolysis rates via UV-Vis (λ = 405 nm for nitrophenyl acetate substrates) .
- Control experiments : Include competitive inhibitors (e.g., physostigmine) to validate specificity and rule out nonspecific binding .
Q. How can contradictions in reported solubility data (e.g., aqueous vs. organic solvents) be systematically addressed?
Methodological Answer:
- Solvent screening : Perform parallel solubility tests in buffered aqueous solutions (pH 3–9) and polar aprotic solvents (DMF, DMSO). For example, solubility in PBS (pH 7.4) may be <1 mg/mL, while in DMSO, it exceeds 50 mg/mL due to hydrophobic cyclopentane groups .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous media, which may falsely indicate low solubility. Use 0.1% Tween-80 to stabilize colloidal dispersions .
Q. What computational strategies predict its metabolic stability, and how do they align with in vitro microsomal data?
Methodological Answer:
- In silico modeling : Use Schrödinger’s QikProp to calculate CYP450 binding affinities. The diethylcarbamoyl group is prone to oxidative metabolism, predicted by high logP (>3.5) .
- In vitro validation : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Discrepancies arise if phase II metabolism (e.g., glucuronidation) dominates, which in silico tools often under-predict .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different enzyme assays?
Methodological Answer:
- Assay standardization : Ensure uniform substrate concentrations (e.g., 0.5 mM acetylthiocholine for cholinesterase assays) and temperature control (37°C ± 0.5°C) .
- Data normalization : Express IC₅₀ relative to a reference inhibitor (e.g., donepezil for acetylcholinesterase) to account for inter-lab variability .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets. Outliers may stem from residual solvent (e.g., DMSO >1% v/v) inhibiting enzymes .
Structural Analog Design
Q. What structural modifications enhance its pharmacokinetic profile without compromising target affinity?
Methodological Answer:
- Carbamoyl group substitution : Replace diethyl groups with fluorinated ethyl (e.g., -CF₂CH₃) to improve metabolic stability while retaining hydrogen-bonding capacity .
- Cyclopentane ring substitution : Introduce a hydroxyl group at position 3 to enhance aqueous solubility while maintaining rigidity. Validate via MD simulations (e.g., AMBER force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
